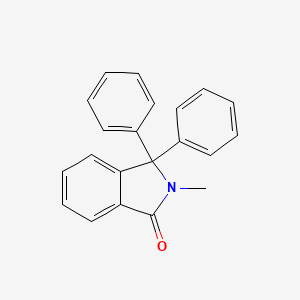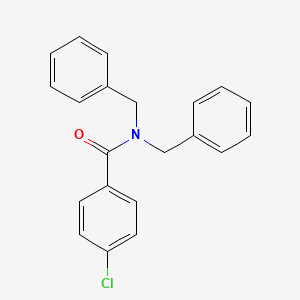
4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- typically involves multi-step organic reactions. Common starting materials might include amino acids, aldehydes, and other organic intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidinone ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidinone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of pyrimidinones are often explored for their potential as antiviral, antibacterial, or anticancer agents.
Industry
Industrially, such compounds might be used in the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2S-cis)-
- 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-trans)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
114551-67-6 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-amino-5-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h1-3,5,7,13H,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1 |
InChI-Schlüssel |
QKCUPBQEYYKORF-CAHLUQPWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N |
Kanonische SMILES |
C1=CC(OC1CO)C2=CN=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



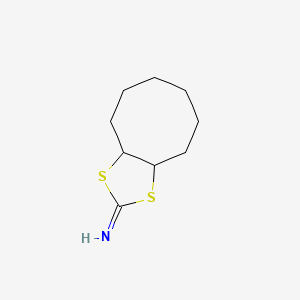
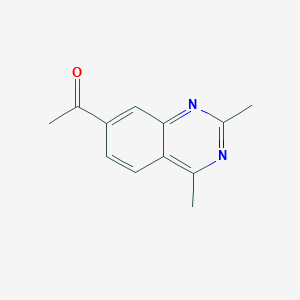

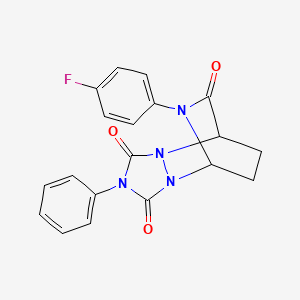

![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)

